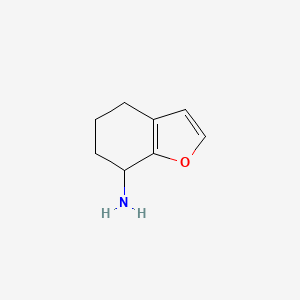

4,5,6,7-Tetrahydrobenzofuran-7-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

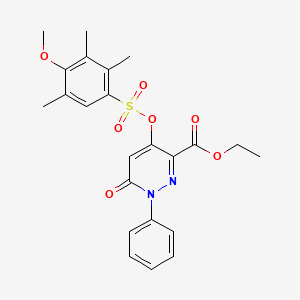

4,5,6,7-Tetrahydrobenzofuran-7-ylamine is a chemical compound with the molecular formula C8H11NO . The average mass of this compound is 137.182 Da.

Synthesis Analysis

The synthesis of this compound and similar compounds often involves the use of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . These reactions are usually carried out in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of this compound consists of a benzofuran ring, which is a heterocyclic compound consisting of fused benzene and furan rings . The compound also contains an amine group attached to the seventh carbon of the benzofuran ring.Scientific Research Applications

Hallucinogenic Phenylalkylamine Derivatives

A study by Monte et al. (1996) explored tetrahydrobenzodifuran functionalities as bioisosteres in hallucinogenic phenylalkylamines. These compounds were evaluated for activity in drug discrimination paradigms and receptor binding assays, suggesting their utility in modeling the active binding conformations in serotonin receptors.

Antitumor Properties of Benzo[c]phenanthridine Derivatives

In research by Janin et al. (1993), various tetrahydrobenzo[c]phenanthridin-6(5H)-ones were synthesized and evaluated for cytotoxicity and antitumor properties. Their relationship with topoisomerases I and II cleavable complex assay highlights the potential of these compounds in cancer research.

Analytical Properties of Substituted Phenethylamine Derivatives

Liu et al. (2017) Liu et al. (2017) identified and analyzed five substituted phenethylamine derivatives, including compounds with dihydrobenzofuran structures. Their study contributes to the understanding of these compounds' chemical properties, essential in forensic and clinical toxicology.

Mescaline Derivatives with Dihydrobenzofuran

Another study by Monte et al. (1997) focused on dihydrobenzofuran and tetrahydrobenzodifuran as bioisosteres in mescaline. This research is significant for understanding the agonist binding and functional efficacy in serotonin receptors.

Antibacterial Activities of Pyrazole Derivatives

Bildirici et al. (2007) Bildirici et al. (2007) synthesized compounds from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and evaluated their antibacterial activities. These findings contribute to the development of new antibacterial agents.

Fluorescent Sensor for Biogenic Primary Amines

Saravanakumar et al. (2020) Saravanakumar et al. (2020) developed a fluorescent sensor based on dicyanovinyl substituted phenanthridine for detecting biogenic primary amines. This sensor demonstrates significant changes in fluorescence upon interaction with amines, highlighting its potential in analytical chemistry.

Hydrogen-Bonded Molecular Salts Studies

Shaibah et al. (2019) Shaibah et al. (2019) synthesized molecular salts of reduced benzothiazole derivatives, examining their structures and bonding characteristics. This research provides insights into the hydrogen bonding in molecular structures.

Synthesis of Vasopressin V2 Receptor Antagonist Metabolites

Matsubara et al. (2000) Matsubara et al. (2000) focused on the enantioselective synthesis of metabolites of a vasopressin V2 receptor antagonist, showcasing the importance of these compounds in medicinal chemistry and drug development.

Future Directions

The future directions for the study of 4,5,6,7-Tetrahydrobenzofuran-7-ylamine and similar compounds are promising. For instance, triazolyl substituted tetrahydrobenzofuran derivatives have shown potential as anti-inflammatory agents . Furthermore, new heterocyclic/benzofuran hybrids have been synthesized and screened for their antimicrobial activity .

properties

IUPAC Name |

4,5,6,7-tetrahydro-1-benzofuran-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c9-7-3-1-2-6-4-5-10-8(6)7/h4-5,7H,1-3,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPGAJMLVWMBEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CO2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2764895.png)

![2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2764897.png)

![2-[(4-amino-2-chlorophenyl)formamido]-N,N-dimethylacetamide](/img/structure/B2764899.png)

![Ethyl [(3-benzyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B2764905.png)

![N-benzyl-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2764907.png)

![4-{[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide](/img/structure/B2764912.png)

![3-(Thiophen-2-yl)-1-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2764913.png)

![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2764915.png)

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[1-(4-fluorophenyl)-4-oxo-2H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide](/img/structure/B2764916.png)